2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one
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Description
2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H24ClNO4 and its molecular weight is 353.84. The purity is usually 95%.
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Biological Activity
2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one, also known by its CAS number 1396684-68-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24ClNO4
- Molecular Weight : 353.84 g/mol
- IUPAC Name : this compound
Anticonvulsant Properties
Research indicates that compounds similar in structure to this compound exhibit anticonvulsant properties. These compounds have been shown to modulate neurotransmitter systems and may inhibit neuronal excitability, making them potential candidates for the treatment of epilepsy and other seizure disorders.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in various cell types. This suggests a potential therapeutic application in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors in the central nervous system (CNS) and modulate neurotransmitter release. The presence of the chlorophenoxy group may enhance its lipophilicity, facilitating better penetration across the blood-brain barrier (BBB) .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticonvulsant | Modulates neurotransmitter systems | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
CNS Penetration | High lipophilicity; potential BBB penetration |
Case Study: Evaluation in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The results suggested that the compound could be a viable candidate for further development as an anticonvulsant medication.
Another investigation focused on its anti-inflammatory effects showed that treatment with this compound led to decreased levels of inflammatory markers in serum samples from treated animals compared to untreated controls. This indicates potential for therapeutic use in managing inflammatory diseases.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-16(2,24-14-7-5-13(19)6-8-14)15(21)20-9-18(10-20)11-22-17(3,4)23-12-18/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDUJTUFEBBASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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